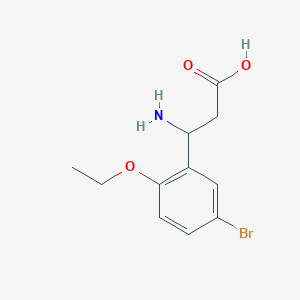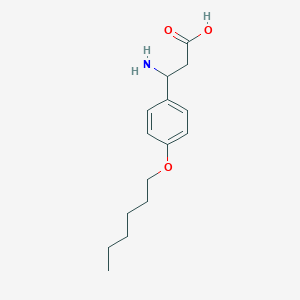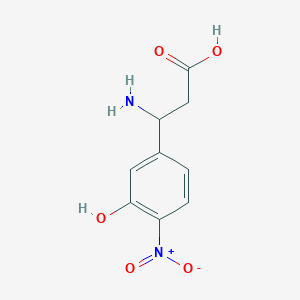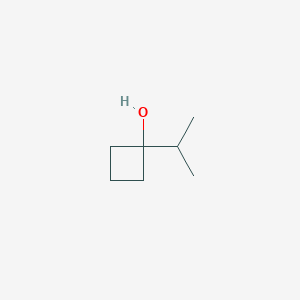
1-(Propan-2-yl)cyclobutan-1-ol
Vue d'ensemble
Description
“1-(Propan-2-yl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 78386-42-2 . It has a molecular weight of 114.19 and is a liquid at room temperature . The IUPAC name for this compound is 1-isopropylcyclobutanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14O/c1-6(2)7(8)4-3-5-7/h6,8H,3-5H2,1-2H3 . This indicates that the molecule consists of a cyclobutanol ring with an isopropyl group attached to it.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)cyclobutan-1-ol involves its interaction with certain enzymes and receptors in the body. This compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and increasing the levels of acetylcholine in the brain. Additionally, this compound has been shown to interact with certain ion channels in the body, leading to its anesthetic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its inhibition of acetylcholinesterase and butyrylcholinesterase activity, leading to increased levels of acetylcholine in the brain. This compound has also been shown to have anesthetic effects, leading to its potential use as an anesthetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Propan-2-yl)cyclobutan-1-ol in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, making it useful for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when conducting experiments.
Orientations Futures
There are several future directions for the study of 1-(Propan-2-yl)cyclobutan-1-ol. One potential direction is the development of this compound as a drug candidate for the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is the investigation of the anesthetic effects of this compound and its potential use as an anesthetic agent. Additionally, further studies are needed to determine the safety and toxicity of this compound and its potential applications in other scientific fields.
Applications De Recherche Scientifique
Recherche en sciences de la vie
Dans le domaine des sciences de la vie, le « 1-(Propan-2-yl)cyclobutan-1-ol » est utilisé pour son activité biologique potentielle. Il peut servir de brique dans la synthèse de molécules complexes qui peuvent interagir avec les systèmes biologiques. Par exemple, son motif structurel pourrait être essentiel au développement de nouveaux médicaments, où il pourrait influencer la pharmacocinétique ou la pharmacodynamique d'un médicament .
Science des matériaux
En science des matériaux, la structure chimique unique de ce composé pourrait être exploitée dans la création de nouveaux polymères ou en tant que monomère dans des réactions de polymérisation par ouverture de cycle. Son cycle cyclobutane, en particulier, pourrait conférer des propriétés souhaitables telles que la rigidité ou la résistance à la dégradation dans certaines conditions .
Synthèse chimique
Le « this compound » trouve des applications en synthèse chimique en tant qu'intermédiaire. Il peut être utilisé dans la construction de produits naturels contenant du cyclobutane, qui sont souvent caractérisés par leurs activités biologiques puissantes et leurs structures complexes. La capacité du composé à subir diverses réactions chimiques en fait un outil précieux pour les chimistes synthétiques .
Chromatographie
Dans les méthodes chromatographiques, ce composé pourrait être utilisé comme standard ou matériau de référence en raison de ses propriétés physiques et chimiques bien définies. Il pourrait également jouer un rôle dans le développement de méthodes pour la séparation de mélanges complexes, en particulier dans l'étalonnage des systèmes de détection .
Recherche analytique
La recherche analytique peut utiliser le « this compound » pour ses propriétés spectroscopiques ou chromatographiques distinctes. Il pourrait être utilisé pour tester l'efficacité des techniques analytiques ou comme composant dans la préparation d'échantillons pour l'analyse .
Tests pharmaceutiques
Le rôle du composé dans les tests pharmaceutiques pourrait être important, en particulier en tant que standard de référence pour garantir la qualité et la pureté des produits pharmaceutiques. Sa nature bien caractérisée permet une référence et une validation précises des méthodes analytiques utilisées dans l'industrie pharmaceutique .
Étude avancée des dérivés du cyclobutane
Compte tenu de l'intérêt pour les dérivés du cyclobutane pour leur comportement chimique unique, le « this compound » pourrait être utilisé dans des études avancées visant à comprendre la réactivité et la stabilité de ces composés. Cela peut conduire à la découverte de nouvelles réactions et voies .
Développement de procédés catalytiques
Le composé peut trouver une utilisation dans le développement de nouveaux procédés catalytiques, en particulier ceux impliquant des cycles cyclobutane. Sa structure pourrait fournir des informations sur les mécanismes de la catalyse et aider à concevoir des catalyseurs plus efficaces et sélectifs .
Safety and Hazards
The safety information for “1-(Propan-2-yl)cyclobutan-1-ol” includes several hazard statements: H226, H315, H319, H335 . These correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
1-propan-2-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)7(8)4-3-5-7/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLSNAOXCWQKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730495 | |
| Record name | 1-(Propan-2-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78386-42-2 | |
| Record name | 1-(Propan-2-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



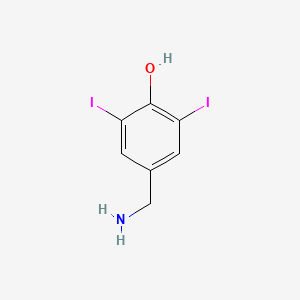
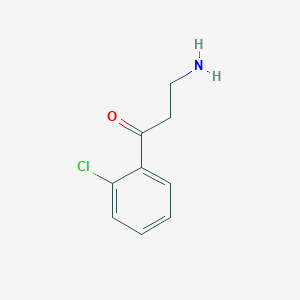
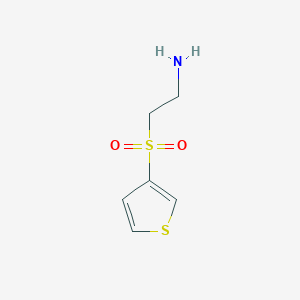
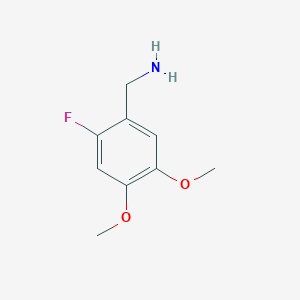
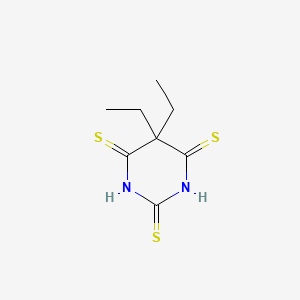


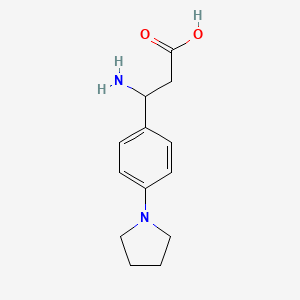

![3-Amino-3-[3-(4-methoxyphenoxy)phenyl]propanoic acid](/img/structure/B1660472.png)
